molecular formula C25H17F3N2O4 B2392828 1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione CAS No. 341967-30-4

1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione

Cat. No.: B2392828
CAS No.: 341967-30-4
M. Wt: 466.416
InChI Key: SPRCGGZMGWPSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione (CAS: 303986-32-5) is a 1,3-disubstituted imidazolidine-2,4,5-trione derivative. Its molecular formula is C₂₀H₁₅F₃N₂O₄, with an average mass of 404.344 g/mol and a monoisotopic mass of 404.098392 g/mol . The structure features:

  • A 2-oxo-2-(4-biphenyl)ethyl group at position 1.
  • A 3-(trifluoromethyl)benzyl substituent at position 2.

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the biphenyl moiety may influence binding interactions in biological systems .

Properties

IUPAC Name

1-[2-oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N2O4/c26-25(27,28)20-8-4-5-16(13-20)14-29-22(32)23(33)30(24(29)34)15-21(31)19-11-9-18(10-12-19)17-6-2-1-3-7-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRCGGZMGWPSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C(=O)C(=O)N(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione is a synthetic imidazolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazolidine core with phenyl and trifluoromethyl substituents. Its molecular formula is C26H22F3N1O3C_{26}H_{22}F_3N_1O_3, indicating a significant presence of aromatic rings which often correlate with biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and antimalarial contexts. Below are key findings regarding its biological activity:

Antimicrobial Activity

  • Minimum Inhibitory Concentration (MIC) : The compound has shown moderate activity against several bacterial strains. For instance, derivatives of similar structures demonstrated MIC values as low as 2 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
  • Mechanism of Action : It is suggested that the hydrophobic substituents on the phenyl ring enhance the antimicrobial potency by improving membrane permeability and interaction with bacterial targets .

Antimalarial Activity

  • Inhibition of Plasmodium falciparum : The compound's derivatives have been tested against Plasmodium falciparum, with IC50 values ranging from 6202.00 to 9659.70 ng/mL. Notably, one derivative exhibited the highest inhibition against both sensitive and resistant strains .
  • Cytotoxicity Assessment : The MTT assay revealed that the compound caused minimal hemolysis in human erythrocytes, indicating a favorable safety profile at effective concentrations .

Data Tables

Activity Type Tested Strain MIC/IC50 (ng/mL) Notes
AntimicrobialStaphylococcus aureus2 µg/mLModerate activity observed
AntimicrobialBacillus subtilis1-4 µg/mLEnhanced activity with hydrophobic groups
AntimalarialPlasmodium falciparum6202 - 9659Effective against resistant strains
CytotoxicityHuman erythrocytesMinimal hemolysisSafe at therapeutic concentrations

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2021 demonstrated that phenyl-substituted derivatives showed significant antibacterial properties with varying effectiveness based on structural modifications. The introduction of alkyl groups on the phenyl ring significantly enhanced antimicrobial potency .
  • Evaluation of Antimalarial Potential : Research focused on the antimalarial efficacy of similar compounds revealed that certain derivatives effectively inhibited P. falciparum growth without causing significant toxicity to human cells, highlighting their potential as therapeutic agents in malaria treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 1: 2-Oxo-2-(4-biphenyl)ethyl
3: 3-(Trifluoromethyl)benzyl
C₂₀H₁₅F₃N₂O₄ 404.34 High lipophilicity due to -CF₃ and biphenyl groups; potential cholinesterase inhibition
1-(4-Cyanophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3f) 1: 4-Cyanophenyl
3: 6-Fluorobenzothiazole-ethyl
C₁₉H₁₃FN₄O₃S 420.39 Crystalline solid (mp 172–173°C); strong AChE inhibition (IC₅₀ = 2.1 µmol/L)
1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3g) 1: 2,6-Diisopropylphenyl
3: 6-Fluorobenzothiazole-ethyl
C₂₄H₂₄FN₃O₄S 469.53 X-ray confirmed triclinic crystal system; IC₅₀ = 1.66 µmol/L for AChE
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione (CAS 303986-34-7) 1: 3-Chlorobenzyl
3: 2-Oxo-2-(3-CF₃-phenyl)ethyl
C₁₉H₁₂ClF₃N₂O₄ 424.80 Enhanced halogenated substituents; no reported bioactivity
AZD-1386 (Clinical Phase II) Spiro-imidazolidine-trione core with trifluoromethylphenyl C₁₇H₁₂F₃N₃O₃ 363.29 TRPV1 antagonist; advanced for pain management

Key Findings from Comparative Analysis

Lipophilicity and Substituent Effects

  • The target compound’s -CF₃ and biphenyl groups contribute to higher lipophilicity (log Kow estimated >3.5) compared to benzothiazole-containing analogs (e.g., 3f: log Kow = 3.1) .
  • Halogenated derivatives (e.g., 3h with 3-chloro-4-methylphenyl) show moderate AChE inhibition (IC₅₀ = 4.8 µmol/L), suggesting electron-withdrawing groups enhance activity .

Biological Activity Benzothiazole-containing analogs (e.g., 3g) exhibit superior AChE inhibition (IC₅₀ = 1.66 µmol/L) compared to the target compound, which lacks this heterocyclic moiety .

Synthesis and Characterization

  • The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution and cyclization. X-ray diffraction (e.g., SHELX programs) is critical for confirming stereochemistry in analogs like 3g .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.